molecular formula C19H15ClN4O4S B3414473 N-(3-chloro-4-methoxyphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 946342-33-2

N-(3-chloro-4-methoxyphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B3414473
CAS No.: 946342-33-2
M. Wt: 430.9 g/mol
InChI Key: CTPWSANKOWUOLL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H15ClN4O4S and its molecular weight is 430.9 g/mol. The purity is usually 95%.
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Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available literature to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

The compound can be characterized by its molecular formula C22H24ClN3O5C_{22}H_{24}ClN_{3}O_{5} and a molecular weight of approximately 417.9 g/mol. Its structure includes a thiazolo-pyridazine core, which is known for various biological activities.

Anticancer Activity

Research indicates that derivatives of thiazolo-pyridazine compounds exhibit significant anticancer properties. For example, studies have shown that certain thiazolopyridine derivatives inhibit histone deacetylases (HDACs), leading to antiproliferative effects in various cancer cell lines. These compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for cancer therapy .

Inhibition of Leukotriene Receptors

In a study investigating related compounds, it was found that certain derivatives exhibited strong inhibition of calcium mobilization in CHO cells overexpressing human BLT(1) and BLT(2) receptors. This suggests potential anti-inflammatory properties, as leukotriene receptors are involved in inflammatory responses .

  • HDAC Inhibition : Compounds similar to this compound have been shown to inhibit HDACs, which play a crucial role in the regulation of gene expression related to cell proliferation and survival .
  • Calcium Mobilization Inhibition : The inhibition of calcium mobilization in specific receptor systems indicates a mechanism that could reduce inflammatory responses and potentially affect cancer cell signaling pathways .

Study on Antiproliferative Effects

A significant study evaluated the antiproliferative activity of thiazolopyridine derivatives against breast and prostate cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at concentrations as low as 10 µM, with specific derivatives showing enhanced activity compared to standard treatments .

Cytotoxicity Assessment

Another research effort focused on evaluating the cytotoxic effects of similar compounds on melanoma cells. The study concluded that certain derivatives exhibited selective cytotoxicity towards melanoma cells while sparing normal cells, highlighting their potential as targeted therapies for resistant cancer types .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeObserved EffectReference
Anticancer ActivityThiazolopyridine DerivativesInduced apoptosis and cell cycle arrest
Anti-inflammatoryLeukotriene Receptor InhibitorsStrong inhibition of calcium mobilization
CytotoxicityMelanoma-targeting CompoundsSelective cytotoxicity on melanoma cells

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O4S/c1-10-21-17-18(29-10)16(14-4-3-7-28-14)23-24(19(17)26)9-15(25)22-11-5-6-13(27-2)12(20)8-11/h3-8H,9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPWSANKOWUOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
N-(3-chloro-4-methoxyphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
N-(3-chloro-4-methoxyphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
N-(3-chloro-4-methoxyphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
N-(3-chloro-4-methoxyphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
N-(3-chloro-4-methoxyphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
N-(3-chloro-4-methoxyphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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